3-Chloro-4-fluoronitrobenzene (C6H3ClFNO2) is an organic compound with a nitro group (-NO2), a chlorine atom (Cl), and a fluorine atom (F) attached to a benzene ring. It is a pale yellow solid at room temperature [].
Its origin lies primarily in synthetic chemistry, often used as an intermediate in the production of other chemicals or as a building block in organic synthesis []. While not a naturally occurring compound, it finds application in specific scientific research areas.
The key feature of 3-chloro-4-fluoronitrobenzene's structure is the substitution pattern on the benzene ring. The nitro group, a strong electron-withdrawing group, is positioned at the para (4) position relative to the chlorine atom at the meta (3) position and the fluorine atom at the para (4) position. This arrangement creates a molecule with electron-deficient regions around the chlorine and fluorine atoms and an electron-rich region around the nitro group.
It's important to note the resonance structures associated with the nitro group. The negative charge can delocalize across the nitro oxygen atoms, further influencing the electronic properties of the molecule [].
Synthesis:
One method for synthesizing 3-chloro-4-fluoronitrobenzene involves the chlorination of 4-fluoronitrobenzene. This reaction can be achieved using various reagents, such as iodine or an iodide in combination with iron or antimony compounds.
C6H4FNO2 (4-fluoronitrobenzene) + Cl2 -> C6H3ClFNO2 (3-chloro-4-fluoronitrobenzene) + HCl
Other reactions:
Due to the presence of the electron-withdrawing groups, 3-chloro-4-fluoronitrobenzene can undergo nucleophilic aromatic substitution reactions, where an electron-rich nucleophile displaces a leaving group (like Cl or F) on the aromatic ring. The specific reaction conditions and outcomes will depend on the chosen nucleophile and reaction parameters.
Melting point: 40-42 °C []Boiling point: Data not readily availableSolubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone []Stability: Relatively stable under normal laboratory conditions, but may decompose upon heating or exposure to strong oxidizing agents.
-Chloro-4-fluoronitrobenzene can be synthesized through various methods, including the nitration of 3-chloro-4-fluorobenzene with nitric acid or a mixture of nitric and sulfuric acids.
-Chloro-4-fluoronitrobenzene has been used in various scientific research applications, including:
Corrosive;Acute Toxic;Irritant;Health Hazard